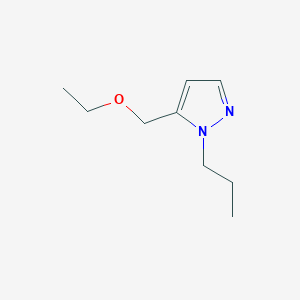

5-(ethoxymethyl)-1-propyl-1H-pyrazole

描述

5-(Ethoxymethyl)-1-propyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an ethoxymethyl group attached to a pyrazole ring Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

属性

IUPAC Name |

5-(ethoxymethyl)-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-3-7-11-9(5-6-10-11)8-12-4-2/h5-6H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWNEFFMEAOIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)COCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of β-Ketonitriles with Propylhydrazine

The cyclocondensation of β-ketonitriles 1 with 1-propylhydrazine 2 represents a cornerstone method for constructing the pyrazole core. This reaction proceeds via nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon, forming a hydrazone intermediate 3 , which undergoes cyclization to yield 5-(ethoxymethyl)-1-propyl-1H-pyrazole 4 (Scheme 1).

Scheme 1:

$$ \text{β-Ketonitrile (R = CH}2\text{OCH}2\text{CH}_3\text{) + 1-Propylhydrazine} \rightarrow \text{Hydrazone Intermediate} \rightarrow \text{this compound} $$

Key parameters:

The ethoxymethyl group is introduced via β-ketonitrile precursors synthesized through Claisen condensation of ethyl cyanoacetate with ethoxyacetyl chloride. Propylhydrazine is typically generated in situ from propylamine and hydrazine hydrate under acidic conditions.

Alkylation of 5-(Hydroxymethyl)-1H-Pyrazole

Post-functionalization of 5-(hydroxymethyl)-1H-pyrazole 5 via alkylation offers a modular route (Scheme 2). The hydroxyl group is converted to a better-leaving group (e.g., tosylate 6 ), which undergoes nucleophilic substitution with sodium ethoxide to install the ethoxymethyl moiety. Subsequent N-propylation with propyl bromide completes the synthesis.

Scheme 2:

$$ \text{5-(Hydroxymethyl)-1H-Pyrazole} \xrightarrow{\text{TsCl, Et}_3\text{N}} \text{Tosylate Intermediate} \xrightarrow{\text{NaOEt}} \text{5-(Ethoxymethyl)-1H-Pyrazole} \xrightarrow{\text{Propyl Bromide}} \text{Target Compound} $$

Optimization Notes:

- Tosylation: 90% conversion in dichloromethane at 0°C.

- N-Propylation: Requires K$$2$$CO$$3$$ as base in DMF (75°C, 12 h).

- Overall Yield: 58%.

Multicomponent Reaction Using Aldehydes, Hydrazines, and Nitriles

A one-pot, three-component reaction involving ethoxyacetaldehyde 7 , propylhydrazine 2 , and malononitrile 8 enables rapid assembly of the pyrazole ring (Scheme 3). The reaction proceeds via Knoevenagel condensation between aldehyde 7 and malononitrile 8 , followed by cyclization with hydrazine 2 .

Scheme 3:

$$ \text{Ethoxyacetaldehyde + Malononitrile} \rightarrow \text{Knoevenagel Adduct} \xrightarrow{\text{Propylhydrazine}} \text{this compound} $$

Conditions:

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase methodologies enable high-throughput synthesis using Wang resin-bound β-ketonitriles 9 (Scheme 4). After cyclocondensation with propylhydrazine 2 , the resin-bound pyrazole 10 is cleaved using TFA/CH$$2$$Cl$$2$$ (1:1) to yield the target compound.

Advantages:

Transition Metal-Catalyzed C–H Functionalization

Recent advances employ palladium-catalyzed C–H ethoxymethylation of pre-formed 1-propyl-1H-pyrazole 11 (Scheme 5). Using Pd(OAc)$$2$$ (5 mol%), ethoxymethyl bromide 12 , and Ag$$2$$CO$$_3$$ (2 equiv) in DMF, regioselective functionalization at the 5-position is achieved.

Scheme 5:

$$ \text{1-Propyl-1H-Pyrazole} \xrightarrow[\text{Ag}2\text{CO}3]{\text{Pd(OAc)}_2, \text{Ethoxymethyl Bromide}} \text{this compound} $$

Key Data:

Comparative Analysis of Methodologies

The table below evaluates critical parameters across synthetic routes:

Insights:

化学反应分析

Synthetic Methods and Cyclization Reactions

The compound is typically synthesized via cyclocondensation strategies. A prominent method involves reacting β-keto esters with hydrazine derivatives under acidic or basic conditions . For example:

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 4-ethoxy-3-oxobutanoate | Propylhydrazine/HCl, reflux | 5-(Ethoxymethyl)-1-propyl-1H-pyrazole | 70–85% |

Chalcone derivatives have also been used as precursors. Oxidative aromatization of pyrazoline intermediates (e.g., using [bmim]PF/Cu(OTf)) provides regioselective access to 1,3,5-trisubstituted pyrazoles .

Electrophilic Substitution

The C3 and C4 positions of the pyrazole ring are susceptible to electrophilic attack due to the electron-donating ethoxymethyl group. Key reactions include:

-

Nitration :

Reacting with HNO/HSO at 0–5°C yields 4-nitro derivatives, which are intermediates for agrochemicals . -

Sulfonation :

Treatment with chlorosulfonic acid produces sulfonated pyrazoles, useful in drug design (e.g., COX-2 inhibitors) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings at C4 enable aryl/heteroaryl introductions:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole | Pd(PPh), KCO, DMF | 4-Aryl-5-(ethoxymethyl)-1-propyl-1H-pyrazole | 60–78% |

Transformations of the Ethoxymethyl Group

The ethoxymethyl (–CHOCHCH) moiety undergoes hydrolysis and oxidation:

-

Acidic Hydrolysis :

Treatment with HCl/EtOH (1:1) cleaves the ether bond, yielding 5-(hydroxymethyl)-1-propyl-1H-pyrazole . -

Oxidation :

Using KMnO/HSO converts the hydroxymethyl group to a carboxylic acid, forming 5-carboxy-1-propyl-1H-pyrazole .

Modification of the Propyl Substituent

The N1-propyl group participates in:

-

Halogenation :

Radical bromination (NBS, AIBN) produces 1-(2-bromopropyl) derivatives, precursors for nucleophilic substitutions . -

Oxidation :

Strong oxidants like CrO/HSO oxidize the propyl chain to a propionic acid group .

Regioselective Alkylation

The ethoxymethyl group directs alkylation to the C3 position. For example, reaction with methyl iodide/NaH yields 3-methyl-5-(ethoxymethyl)-1-propyl-1H-pyrazole .

Thermal Decomposition

At temperatures >200°C, the compound undergoes retro-Diels-Alder reactions, releasing ethylene and forming 1-propyl-1H-pyrazole-5-carboxaldehyde .

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 5-(ethoxymethyl)-1-propyl-1H-pyrazole, exhibit significant antimicrobial properties. Various studies have demonstrated their effectiveness against a range of pathogens, including bacteria and fungi. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interaction with specific enzymes or receptors, leading to inhibition of microbial growth .

Anticancer Potential

The compound is also being explored for its anticancer properties. Pyrazole derivatives have been identified as potential inhibitors of cancer cell proliferation, with some studies reporting IC50 values in the micromolar range against various cancer cell lines . The ability of these compounds to modulate cellular pathways makes them promising candidates for further drug development.

Anti-inflammatory Effects

this compound has been investigated for its anti-inflammatory effects, which are crucial in treating conditions characterized by chronic inflammation. Studies have highlighted the role of pyrazole derivatives in inhibiting pro-inflammatory cytokines and enzymes, suggesting their potential use in managing inflammatory diseases .

Agricultural Applications

In agriculture, pyrazole compounds are utilized as agrochemicals due to their efficacy in pest control and plant growth regulation. The structural features of this compound allow it to function effectively as a herbicide or fungicide, contributing to crop protection strategies . Research into the synthesis of novel pyrazole-based agrochemicals continues to expand their application in sustainable agriculture.

Industrial Applications

Materials Science

The compound serves as an intermediate in the synthesis of various specialty chemicals and materials. Its unique chemical structure allows it to be employed in the production of dyes and pigments, enhancing color stability and performance . Additionally, ongoing research aims to explore its potential in developing new materials with tailored properties.

作用机制

The mechanism of action of 5-(ethoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

相似化合物的比较

Similar Compounds

5-(Hydroxymethyl)furfural (HMF): A related compound with a hydroxymethyl group instead of an ethoxymethyl group.

5-(Chloromethyl)furfural (CMF): Contains a chloromethyl group, offering different reactivity and applications.

5-(Bromomethyl)furfural (BMF): Similar to CMF but with a bromomethyl group.

Uniqueness

5-(Ethoxymethyl)-1-propyl-1H-pyrazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxymethyl group provides different reactivity compared to hydroxymethyl, chloromethyl, or bromomethyl analogs, making it valuable for specific applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

5-(ethoxymethyl)-1-propyl-1H-pyrazole is a compound belonging to the pyrazole family, recognized for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms, with an ethoxymethyl group and a propyl substituent. This unique structure contributes to its pharmacological properties and potential applications in medicinal chemistry and agriculture.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Various derivatives have shown significant growth inhibition against different cancer cell lines. For instance:

- IC50 Values :

These findings suggest that this compound may similarly exhibit potent anticancer effects, warranting further investigation.

Anti-inflammatory Activity

Pyrazole compounds are well-known for their anti-inflammatory properties. The compound has been evaluated alongside others for its ability to inhibit inflammatory responses. Notably:

- Phenylbutazone , a well-known pyrazole derivative, has shown significant anti-inflammatory effects, serving as a reference for evaluating new compounds .

The potential of this compound in this domain remains to be fully explored but is promising based on its structural analogs.

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been documented extensively. Compounds similar to this compound have been tested against various bacterial strains:

- In vitro Studies : Research has indicated that certain pyrazole derivatives exhibit potent activity against pathogens such as E. coli and S. aureus, with some compounds showing enhanced activity due to specific structural modifications .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Current literature suggests several pathways:

- Inhibition of Enzymatic Activity : Pyrazoles may act as inhibitors of enzymes involved in inflammatory processes or cancer progression.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, potentially making this compound effective in cancer treatment.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-methyl-1H-pyrazole | Methyl group at position 3 | Simpler structure; less steric hindrance |

| 4-amino-1H-pyrazole | Amino group at position 4 | Enhanced solubility; potential for hydrogen bonding |

| 5-(dimethylamino)-1H-pyrazole | Dimethylamino group at position 5 | Increased basicity; varied biological activity |

| This compound | Ethoxymethyl and propyl groups | Unique combination enhancing efficacy |

This table illustrates how variations in substituents can affect biological activities, emphasizing the potential advantages of the ethoxymethyl and propyl groups in enhancing the compound's therapeutic profile.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazoles, providing insights into their therapeutic potentials:

- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines, revealing significant activity that could inform future research on this compound .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of pyrazoles indicated that certain derivatives could effectively reduce inflammation comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

常见问题

Q. What are the established synthetic routes for 5-(ethoxymethyl)-1-propyl-1H-pyrazole?

- Methodological Answer : A common approach involves cyclocondensation reactions using hydrazine derivatives and ketones. For example, the Vilsmeier-Haack reaction (as demonstrated for 5-chloro-1-phenyl-3-propyl-1H-pyrazole) can be adapted by substituting phenylhydrazine with propylhydrazine and adjusting the carbonyl precursor to incorporate the ethoxymethyl group . Another route involves cyclocondensation of ethyl acetoacetate analogs with hydrazines under basic conditions, followed by functionalization steps to introduce the ethoxymethyl group . Key parameters include reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios of reagents.

Q. How is the structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT for substituent assignment) and IR spectroscopy to identify functional groups (e.g., C-O-C stretching from the ethoxymethyl group). For crystallographic validation, X-ray diffraction can resolve tautomeric forms and hydrogen-bonding networks, as seen in similar pyrazole derivatives . Elemental analysis (C, H, N) and mass spectrometry (HRMS) are critical for verifying molecular formula and purity.

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : Solubility is typically assessed in polar aprotic solvents (e.g., DMSO, DMF) and less polar solvents (e.g., ethyl acetate) via UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying pH (1–12) and temperature (4°C to 40°C) should be conducted using HPLC to monitor degradation products. For long-term storage, inert atmospheres (N₂ or Ar) and desiccants are recommended to prevent hydrolysis of the ethoxymethyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize the yield of this compound?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is advised. Key variables include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance cyclization efficiency.

- Temperature gradients : Reflux (80–100°C) vs. microwave-assisted synthesis (50–70°C) to reduce side reactions.

- Solvent polarity : Polar solvents (e.g., ethanol) favor nucleophilic attack, while nonpolar solvents may improve regioselectivity.

Monitoring progress with thin-layer chromatography (TLC) and GC-MS can identify optimal reaction termination points .

Q. What analytical techniques resolve tautomeric equilibria in pyrazole derivatives like this compound?

- Methodological Answer : Variable-temperature NMR (VT-NMR) can detect keto-enol tautomerism by observing chemical shift changes with temperature. X-ray crystallography provides definitive evidence of tautomeric forms in the solid state, as demonstrated for 5-ethyl-4-phenyl-1H-pyrazol-3(2H)-one, where keto forms dominate due to intramolecular hydrogen bonding . Computational methods (DFT calculations) can predict tautomeric stability by comparing Gibbs free energies of possible forms.

Q. How does the ethoxymethyl substituent influence the compound’s electronic and steric properties in reactivity studies?

- Methodological Answer : The ethoxymethyl group acts as an electron-donating substituent via inductive effects, which can be quantified using Hammett σ values or computational electrostatic potential maps. Steric effects are assessed via X-ray crystallography (e.g., dihedral angles between substituents) and kinetic studies comparing reaction rates with analogs lacking the ethoxymethyl group. For example, in nucleophilic substitution reactions, steric hindrance may reduce reactivity at the pyrazole C-4 position .

Q. What strategies are effective for functionalizing this compound to enhance bioactivity?

- Methodological Answer :

- Electrophilic substitution : Nitration or halogenation at the C-4 position using HNO₃/H₂SO₄ or NXS (X = Cl, Br).

- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl groups at C-3 or C-5 positions using Pd catalysts.

- Reductive amination : Conversion of ketone intermediates (if present) to amines for pharmacological applications.

Reaction outcomes should be validated via LC-MS and NMR to confirm regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。